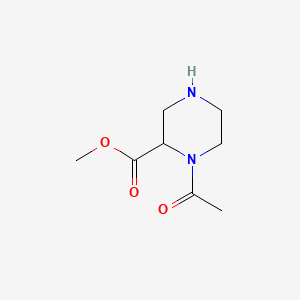

Methyl 1-acetylpiperazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-acetylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-5-7(10)8(12)13-2/h7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVNWNACIFWWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668301 | |

| Record name | Methyl 1-acetylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171504-96-4 | |

| Record name | Methyl 1-acetylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1-acetylpiperazine-2-carboxylate

An In-depth Technical Guide to the Regioselective

Introduction

Methyl 1-acetylpiperazine-2-carboxylate is a key heterocyclic building block in modern drug discovery. Its rigid piperazine core, combined with the specific placement of a methyl ester and an acetyl group, offers a versatile scaffold for creating complex molecules with significant pharmacological potential. The piperazine motif is prevalent in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and to engage in critical interactions with biological targets[1][2]. This guide provides a detailed, scientifically-grounded methodology for the regioselective synthesis of this compound, designed for researchers and professionals in medicinal chemistry and process development. We will delve into the strategic considerations dictated by the molecule's inherent reactivity and present a robust, step-by-step protocol.

Strategic Imperative: Overcoming the Challenge of Regioselectivity

The core challenge in synthesizing this compound lies in the differential reactivity of the two secondary amine nitrogens within the piperazine ring.

-

N4 Nitrogen: This nitrogen is electronically similar to a typical secondary amine, making it highly nucleophilic and basic.

-

N1 Nitrogen: This nitrogen is directly adjacent to the electron-withdrawing methyl carboxylate group (-CO₂Me). This proximity significantly reduces its nucleophilicity and basicity through an inductive effect[3].

Consequently, a direct, one-step acetylation of the precursor, Methyl piperazine-2-carboxylate, would overwhelmingly yield the undesired N4-acetylated isomer. To achieve the target N1-acetylation, a strategic protection-acylation-deprotection sequence is essential. This approach temporarily "masks" the more reactive N4 position, forcing the acetylation to occur at the desired N1 position.

The chosen strategy is a robust three-step synthesis:

-

N4-Protection: The highly reactive N4-amine is selectively protected using a tert-butoxycarbonyl (Boc) group.

-

N1-Acetylation: The now-available N1-amine is acetylated.

-

N4-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Caption: General workflow for Boc deprotection and product isolation.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Equivalents / Role |

| Methyl 1-acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate | 286.33 | 1.0 |

| Trifluoroacetic Acid (TFA) | 114.02 | 5-10 |

| Dichloromethane (DCM) | - | Solvent |

| Saturated aq. NaHCO₃ or NaOH (1M) | - | Neutralization |

| Ethyl Acetate (EtOAc) or DCM | - | Extraction Solvent |

Experimental Protocol:

-

Dissolve the doubly-functionalized intermediate (1.0 eq) in DCM (approx. 10 mL per gram).

-

Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

To isolate the free base, dissolve the residue in DCM or EtOAc and carefully wash with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic (pH > 8).

-

Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the final product, This compound .

-

The product may be purified further by column chromatography or crystallization if necessary.

Product Characterization

The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the acetyl group and the correct number of protons on the piperazine ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.[4]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound is a prime example of strategic chemical synthesis, where understanding the inherent reactivity of a molecule dictates the experimental approach. The described three-step sequence of protection, regioselective acylation, and deprotection is a reliable and scalable method for producing this valuable building block. By carefully controlling the reaction conditions and employing a logical protecting group strategy, researchers can efficiently access the desired N1-acetylated isomer in high purity, enabling its use in the development of novel therapeutics.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.Google Patents (US20050148771A1).

- Process for preparing 2-piperazine carboxylic acid derivatives.Google Patents (EP0756593B1).

-

Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available at: [Link]

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.Google Patents (CN1629146A).

-

Methyl Piperazine-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

- Method for producing N-acetylhomopiperazines.Google Patents (JP2001106676A).

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.Google Patents (US5945534A).

-

Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

Sources

Methyl 1-acetylpiperazine-2-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 1-acetylpiperazine-2-carboxylate

Foreword: Navigating the Known and the Predicted

This compound is a fascinating heterocyclic compound that stands at the intersection of several key functional groups relevant to modern drug discovery: a chiral amino acid ester scaffold, a stabilizing N-acetyl group, and a reactive secondary amine. While this molecule is commercially available from specialized vendors, a comprehensive, publicly available dataset detailing its experimental chemical properties is notably sparse. This guide, therefore, leverages established principles of organic chemistry and extrapolates data from closely related analogues to present a robust, predictive overview of its synthesis, properties, and reactivity. As Senior Application Scientists, our role is not only to present data but to interpret it, providing the causal reasoning behind the predicted behavior of molecules like this one. This document is designed for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this versatile chemical building block.

Synthetic Strategy: Controlled N-Acetylation

The most logical and efficient synthesis of this compound involves the selective N-acetylation of its parent precursor, Methyl piperazine-2-carboxylate. The key challenge in modifying piperazine derivatives is achieving selectivity between the two nitrogen atoms, N1 and N4. In this case, the starting material possesses two secondary amines, but they exhibit different steric and electronic environments. The N1 position is adjacent to the bulky methyl ester group, while the N4 position is less hindered. However, standard acetylation procedures can effectively modify the N1 position.

Causality of Experimental Design

The chosen protocol employs acetyl chloride as the acylating agent and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an inert aprotic solvent like dichloromethane (DCM).

-

Choice of Acylating Agent: Acetyl chloride is highly reactive, ensuring the reaction proceeds efficiently at low temperatures. Acetic anhydride is a viable, less aggressive alternative that may require slightly harsher conditions or longer reaction times.

-

Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base is crucial for scavenging this acid, preventing the protonation of the piperazine's secondary amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

Solvent and Temperature: DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. Conducting the reaction at 0 °C helps to control the exothermicity of the acylation and minimize potential side reactions, such as di-acetylation, although mono-acetylation is generally favored under these controlled conditions.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Preparation: Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

-

Acetylation: Add acetyl chloride (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical and Structural Properties

The introduction of the N-acetyl group significantly alters the properties of the parent piperazine ester. Most notably, the basicity of the N1 nitrogen is eliminated due to the electron-withdrawing nature of the adjacent carbonyl group, forming a stable amide. The remaining secondary amine at the N4 position, however, retains its basic character.

| Property | Predicted Value / Information |

| Molecular Formula | C₈H₁₄N₂O₃ |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a colorless oil or a white to off-white solid |

| pKa (Predicted) | The N4 amine is predicted to have a pKa around 8.0-9.0 |

| Solubility | Expected to be soluble in methanol, chloroform, and DCM. |

| Chirality | Contains one stereocenter at the C2 position. |

Predicted Spectral Analysis

A rigorous spectral analysis is essential for structure confirmation. The following predictions are based on the analysis of its functional groups and data from analogous compounds[1][2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a chiral center at C2 and restricted rotation around the N1-C=O amide bond may lead to the observation of rotamers (conformational isomers) in the NMR spectrum, resulting in the broadening or duplication of certain peaks.

| Data Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ¹H NMR | H (N4) | 1.5 - 3.0 | broad s | NH | Exchangeable proton, broad signal. |

| H (C2) | 4.5 - 4.8 | dd or m | CH -CO₂Me | Deshielded by adjacent amide and ester groups. | |

| H (Ring) | 2.8 - 3.6 | m | Piperazine CH₂ | Complex multiplets due to diastereotopicity. Protons adjacent to N1 are deshielded by the acetyl group. | |

| H (Ester) | ~3.7 | s | O-CH₃ | Typical range for a methyl ester. | |

| H (Acetyl) | ~2.1 | s | CO-CH₃ | Typical range for an N-acetyl methyl group. | |

| ¹³C NMR | C (Ester) | ~172 | - | -C =O (Ester) | Standard chemical shift for an ester carbonyl. |

| C (Amide) | ~170 | - | -C =O (Amide) | Standard chemical shift for a tertiary amide carbonyl. | |

| C (C2) | 55 - 58 | - | C H-CO₂Me | Alpha-carbon to both amide nitrogen and ester carbonyl. | |

| C (Ester Me) | ~52 | - | O-C H₃ | Typical range for a methyl ester carbon. | |

| C (Ring) | 40 - 50 | - | Piperazine C H₂ | Range for piperazine ring carbons. Carbons adjacent to N1 will differ from those adjacent to N4. | |

| C (Acetyl Me) | ~22 | - | CO-C H₃ | Typical range for an acetyl methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two distinct carbonyl groups and the N-H bond of the secondary amine[4][5][6].

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Rationale |

| ~3300 | Medium | N-H Stretch | Characteristic of a secondary amine. The peak may be relatively sharp. |

| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H bonds from the piperazine ring and methyl groups. |

| ~1735 | Strong | C=O Stretch (Ester) | A strong, sharp peak characteristic of a saturated ester carbonyl group.[7] |

| ~1650 | Strong | C=O Stretch (Amide I) | A strong, sharp peak for the tertiary amide carbonyl. Its lower frequency compared to the ester is due to resonance. |

| 1100-1300 | Strong | C-O Stretch | Intense bands associated with the C-O single bonds of the ester group. |

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecular ion (M⁺˙) should be observed at m/z = 186. The fragmentation pattern is predicted to involve characteristic losses of the functional groups and cleavage of the piperazine ring[8][9][10].

-

Molecular Ion: [M]⁺˙ at m/z = 186

-

Key Fragments:

-

m/z 127: Loss of the methoxycarbonyl radical (•CO₂CH₃)

-

m/z 143: Loss of the acetyl radical (•COCH₃)

-

m/z 56, 70: Characteristic fragments arising from the cleavage of the piperazine ring.

-

Reactivity and Mechanistic Pathways

The utility of this compound as a synthetic intermediate is defined by the differential reactivity of its three primary functional groups. A skilled chemist can selectively target these sites to build molecular complexity.

Caption: Reactivity map of the key functional groups.

-

N4 Secondary Amine: This is the most versatile site for synthetic elaboration. As a nucleophile and a base, it readily undergoes:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles.

-

N-Acylation/Sulfonylation: Formation of new amide or sulfonamide bonds.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: Formation of N-aryl bonds.

-

-

C2 Methyl Ester: This group is susceptible to nucleophilic attack at the carbonyl carbon.

-

Hydrolysis: Can be saponified with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which is a key intermediate for forming amide bonds with other amines.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

N1 Amide: The amide bond is significantly stabilized by resonance and is the least reactive group under standard conditions. It requires harsh acidic or basic conditions for hydrolysis and strong reducing agents (like LiAlH₄) for reduction to the corresponding tertiary amine.

Significance in Drug Design and Development

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12] Its prevalence is due to its ability to impart favorable pharmacokinetic properties (such as aqueous solubility) and to serve as a versatile linker to orient other pharmacophoric groups in three-dimensional space.[13][14][15]

The specific substitution pattern of this compound makes it a highly valuable building block:

-

Vector for Elaboration: The free N4 amine is the primary attachment point for building larger molecules. In fragment-based drug discovery, this moiety could be linked to other fragments to explore the binding pocket of a biological target.

-

Modulation of Properties: The N-acetyl group at N1 serves to neutralize the basicity of that nitrogen, which can be crucial for fine-tuning the overall pKa of a final drug candidate to optimize absorption and distribution. It also provides a hydrogen bond acceptor.

-

Chiral Scaffold: The C2 stereocenter allows for the synthesis of enantiomerically pure compounds. Stereochemistry is often critical for biological activity, and having a defined chiral center is a significant advantage in drug design.

-

Latent Carboxylic Acid: The methyl ester can be considered a protected form of a carboxylic acid. Its hydrolysis allows for late-stage diversification, for example, by creating a library of amides for structure-activity relationship (SAR) studies.

By strategically combining these features, medicinal chemists can utilize this compound to synthesize complex molecules with tailored properties for a wide range of therapeutic targets.

References

-

Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948.

-

JP2001106676A - Method for producing N-acetylhomopiperazines. Google Patents.

-

Al-Qaisi, J. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83.

-

US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.

-

ChemicalBook. (n.d.). 1-Acetylpiperazine. Retrieved from

-

PubChem. (n.d.). 1-Acetylpiperazine. National Center for Biotechnology Information. Retrieved from

-

Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.

-

Wurm, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2464–2475.

-

Sigma-Aldrich. (n.d.). 1-Acetylpiperazine 99%. Retrieved from

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

-

PubChem. (n.d.). Methyl 1-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.

-

BenchChem. (n.d.). A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups.

-

BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.

-

Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

Mass Fragmentation Characteristics of Piperazine Analogues. (2019). Journal of Chinese Mass Spectrometry Society.

-

Ravindar, L., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6296.

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.

-

Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451.

-

BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

-

American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.

-

PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from

-

Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.

-

Khan, I., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Organic Synthesis.

-

Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

-

Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-acetylpiperazine-2-carboxylate

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent development rests. The journey from a promising lead compound to a clinically viable therapeutic is paved with rigorous analytical challenges. Among the most critical of these is the comprehensive spectroscopic characterization of novel chemical entities. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed framework for the spectroscopic analysis of Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound of interest.

Due to the nascent stage of research into this specific molecule, publicly available experimental spectra are scarce. Therefore, this document takes a predictive and methodological approach. We will present a full suite of predicted spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—grounded in established chemical principles. More importantly, we will elucidate the causality behind these predictions and provide robust, field-proven protocols for their empirical validation. This guide is designed not merely as a repository of data but as a self-validating system for the rigorous structural elucidation of this compound and similarly complex molecules.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique constellation of functional groups—a tertiary amide, a methyl ester, and a piperazine ring—that give rise to a distinct spectroscopic fingerprint. A thorough understanding of how each component influences the overall spectra is paramount for accurate interpretation.

Table 1: Summary of Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | See Table 2 |

| Multiplicity | See Table 2 | |

| Coupling Constant (J) | See Table 2 | |

| ¹³C NMR | Chemical Shift (δ) | See Table 3 |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 186.1004 |

| Key Fragments | m/z = 143, 127, 84, 70, 43 | |

| IR Spec. | Amide C=O Stretch | ~1650 cm⁻¹ |

| Ester C=O Stretch | ~1740 cm⁻¹ | |

| C-O Stretch | ~1250-1150 cm⁻¹ | |

| C-N Stretch | ~1100-1000 cm⁻¹ | |

| C-H Stretch (sp³) | ~2950-2850 cm⁻¹ |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their connectivity, and their spatial relationships.

Predicted ¹H NMR Spectrum and Rationale

The predicted ¹H NMR spectrum of this compound is a composite of signals arising from the piperazine ring protons, the acetyl methyl protons, and the ester methyl protons. The presence of the electron-withdrawing acetyl and carboxylate groups, along with the nitrogen atoms of the piperazine ring, significantly influences the chemical shifts of adjacent protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

| H-2 | 4.90 - 5.10 | dd | J = 4.5, 2.0 | Deshielded by adjacent nitrogen and ester carbonyl. |

| H-3 (axial) | 3.10 - 3.30 | dt | J = 12.0, 4.5 | Coupled to H-2 and geminal H-3. |

| H-3 (eq) | 3.40 - 3.60 | dd | J = 12.0, 2.0 | Coupled to H-2 and geminal H-3. |

| H-5 (axial) | 2.80 - 3.00 | ddd | J = 13.0, 10.0, 4.0 | Coupled to adjacent methylene protons. |

| H-5 (eq) | 3.80 - 4.00 | ddd | J = 13.0, 4.0, 2.0 | Deshielded by adjacent nitrogen and acetyl group. |

| H-6 (axial) | 2.90 - 3.10 | ddd | J = 13.0, 10.0, 4.0 | Coupled to adjacent methylene protons. |

| H-6 (eq) | 3.90 - 4.10 | ddd | J = 13.0, 4.0, 2.0 | Deshielded by adjacent nitrogen. |

| -OCH₃ | 3.75 | s | - | Characteristic chemical shift for a methyl ester. |

| -C(O)CH₃ | 2.15 | s | - | Characteristic chemical shift for an N-acetyl methyl group. |

Note: Due to the conformational flexibility of the piperazine ring and the potential for restricted rotation around the N-acetyl bond, some signals may appear broadened.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural confirmation.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity this compound.[1]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition :

-

Set the spectral width to encompass a range of -1 to 13 ppm.

-

Employ a standard single-pulse experiment (e.g., a 90° pulse).

-

Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.[2]

-

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Spectrum and Rationale

The predicted ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons (amide and ester), the carbons of the piperazine ring, the ester methyl carbon, and the acetyl methyl carbon.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O (ester) | 170 - 175 | Characteristic chemical shift for an ester carbonyl.[3] |

| C=O (amide) | 168 - 172 | Characteristic chemical shift for a tertiary amide carbonyl. |

| C-2 | 55 - 60 | Deshielded by adjacent nitrogen and ester group. |

| C-3 | 45 - 50 | Shielded relative to C-5 and C-6 due to proximity to the ester. |

| C-5 | 40 - 45 | Influenced by the adjacent nitrogen atoms. |

| C-6 | 48 - 53 | Deshielded by the adjacent nitrogen. |

| -OCH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |

| -C(O)CH₃ | 21 - 24 | Typical chemical shift for an N-acetyl methyl carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation :

-

A more concentrated sample is generally required for ¹³C NMR. Use 20-50 mg of the compound dissolved in 0.6 mL of CDCl₃ with TMS.

-

-

Instrument Setup :

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition :

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the solvent signal (CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique that will likely induce predictable fragmentation of this compound.

-

Molecular Ion (M⁺) : The molecular ion peak is predicted at an m/z corresponding to the exact mass of the molecule, C₈H₁₄N₂O₃, which is 186.1004.

-

Key Fragmentation Pathways :

-

Loss of the methoxy group (-OCH₃) : [M - 31]⁺ → m/z 155.

-

Loss of the carbomethoxy group (-COOCH₃) : [M - 59]⁺ → m/z 127.

-

Cleavage of the piperazine ring : This can lead to a variety of fragments. A common fragmentation for N-acetylpiperazines is the formation of an acetyl-containing fragment and the piperazine ring fragment.

-

Formation of an acylium ion from the acetyl group : [CH₃CO]⁺ → m/z 43. This is often a prominent peak for N-acetyl compounds.

-

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[4]

-

-

GC Conditions :

-

Column : A mid-polarity column, such as a DB-17 or equivalent.

-

Injection Volume : 1 µL.

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[4]

-

Mass Range : Scan from m/z 40 to 300.

-

Ion Source Temperature : 230 °C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the strong absorptions of the two carbonyl groups.

-

Amide C=O Stretch : A strong, sharp peak is predicted around 1650 cm⁻¹. This is a characteristic absorption for tertiary amides.[5]

-

Ester C=O Stretch : Another strong, sharp peak is expected at a higher frequency, around 1740 cm⁻¹, which is typical for saturated esters.[6] The higher frequency compared to the amide is due to the greater double bond character of the ester carbonyl.

-

C-O Stretches : Strong bands in the 1250-1150 cm⁻¹ region corresponding to the C-O stretching of the ester group.

-

C-H Stretches : Bands in the 2950-2850 cm⁻¹ region from the sp³ C-H bonds of the methyl and piperazine ring methylene groups.

Experimental Protocol for FTIR Spectroscopy (Liquid Film)

-

Sample Preparation :

-

Data Acquisition :

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the sample holder with the salt plates into the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a novel compound like this compound is a puzzle solved by the convergence of multiple spectroscopic techniques. The predicted data and protocols outlined in this guide provide a comprehensive roadmap for its characterization. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, mass spectrometry will confirm the molecular weight and provide fragmentation clues, and IR spectroscopy will verify the presence of key functional groups. By systematically acquiring and interpreting these spectra, researchers can confidently establish the structure and purity of this compound, enabling its advancement in the drug discovery and development pipeline.

References

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 10, 2026, from [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 17). Retrieved January 10, 2026, from [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Retrieved January 10, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 10, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 10, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12). Retrieved January 10, 2026, from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved January 10, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods - Springer Nature Experiments. (n.d.). Retrieved January 10, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.). Retrieved January 10, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 10, 2026, from [Link]

-

Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21). Retrieved January 10, 2026, from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved January 10, 2026, from [Link]

-

How to prepare a liquid sample for FTIR spectrum? - ResearchGate. (2021, January 24). Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 10, 2026, from [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Retrieved January 10, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry - Chemistry LibreTexts. (2023, January 29). Retrieved January 10, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 10, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved January 10, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024, May 12). Retrieved January 10, 2026, from [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). Retrieved January 10, 2026, from [Link]

-

(PDF) Organic mass spectrometry at the beginning of the 21st century - ResearchGate. (2025, August 5). Retrieved January 10, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved January 10, 2026, from [Link]

-

The characteristic chemical shifts of methyl proton signals in 1 H NMR... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 10, 2026, from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. (2022, October 22). Retrieved January 10, 2026, from [Link]

-

Chapter 5 Organic Spectrometry - Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved January 10, 2026, from [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved January 10, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 10, 2026, from [Link]

-

1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and - Modgraph. (2004, September 24). Retrieved January 10, 2026, from [Link]

-

Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? : r/OrganicChemistry - Reddit. (2024, November 5). Retrieved January 10, 2026, from [Link]

-

4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved January 10, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024, August 15). Retrieved January 10, 2026, from [Link]

-

13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

1H NMR spectrum of Methyl 1-acetylpiperazine-2-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-acetylpiperazine-2-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex heterocyclic systems like this compound, a scaffold prevalent in medicinal chemistry, ¹H NMR provides critical insights into not only the molecular constitution but also its three-dimensional structure and dynamic behavior in solution. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this molecule, moving from theoretical prediction to practical interpretation. We delve into the complexities arising from conformational isomerism due to restricted amide bond rotation and piperazine ring inversion, phenomena that profoundly influence the spectral appearance. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine characterization and in-depth structural analysis.

Introduction: The Structural Challenge

This compound is a substituted piperazine derivative. The piperazine ring is a common pharmacophore in drug design, valued for its ability to modulate physicochemical properties such as solubility and basicity[1][2]. The introduction of an acetyl group at the N1 position and a methyl carboxylate at the C2 position creates a chiral center and introduces significant conformational constraints.

Accurate structural verification is paramount in drug development, and ¹H NMR is the primary technique for this purpose. However, the spectrum of this particular molecule is not trivial. It is shaped by dynamic processes occurring on the NMR timescale, including the slow rotation around the N-acetyl bond and the interconversion of the piperazine ring's chair conformations[3][4]. Understanding these phenomena is key to a correct and complete spectral assignment.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. Due to the chiral center at C2 and the conformational rigidity imposed by the N-acetyl group, all methylene protons on the piperazine ring are expected to be diastereotopic and thus chemically distinct.

Caption: Labeled proton environments in the molecule.

The distinct proton environments are:

-

N-Acetyl Protons (3H): A singlet from the methyl group of the acetyl moiety.

-

O-Methyl Protons (3H): A singlet from the methyl ester group.

-

C2-H Proton (1H): A methine proton at the chiral center, adjacent to N1 and the ester.

-

C3-H Protons (2H): Two diastereotopic methylene protons.

-

C5-H Protons (2H): Two diastereotopic methylene protons.

-

C6-H Protons (2H): Two diastereotopic methylene protons.

-

N4-H Proton (1H): An exchangeable amine proton, which may be broad or not observed depending on the solvent and sample purity.

Theoretical ¹H NMR Spectral Prediction

Based on established principles of chemical shifts and coupling, we can predict the features of the ¹H NMR spectrum.

Chemical Shifts (δ)

The electron-withdrawing nature of the amide and ester functional groups will deshield adjacent protons, shifting their signals downfield.

-

O-CH₃ (Methyl Ester): Protons on a carbon adjacent to an oxygen atom typically appear around 3.5-4.5 ppm. For a methyl ester, this is very consistently found around δ 3.7 ppm .[5]

-

N-CO-CH₃ (N-Acetyl): Protons on a methyl group attached to a carbonyl carbon are deshielded and appear in the range of 2-2.5 ppm. The signal for this group is expected around δ 2.1 ppm .[6][7]

-

Piperazine Ring Protons (C2-H, C3-H₂, C5-H₂, C6-H₂): These protons reside in a complex environment.

-

The C2-H proton is alpha to both a nitrogen (in an amide) and a carbonyl group, leading to significant deshielding. Its chemical shift will likely be the furthest downfield of the ring protons, predicted in the δ 4.0-4.8 ppm range.

-

The other ring protons are adjacent to nitrogen atoms and will resonate between δ 2.5-4.0 ppm .[3][8][9] The exact shifts are highly sensitive to the ring's conformation and the orientation (axial vs. equatorial) of each proton. Protons on carbons adjacent to the acetylated nitrogen (C2-H, C6-H₂) will be further downfield than those adjacent to the secondary amine (C3-H₂, C5-H₂).

-

Integration

The integral of each signal will be proportional to the number of protons it represents: N-acetyl (3H), O-methyl (3H), C2-H (1H), C3-H₂ (2H), C5-H₂ (2H), C6-H₂ (2H), and N-H (1H).

Multiplicity and Coupling Constants (J)

The piperazine ring protons form a complex, coupled spin system. Assuming a locked chair conformation, we can predict multiplicities based on vicinal and geminal couplings.

-

O-CH₃ and N-CO-CH₃: These will be singlets as they have no adjacent protons.

-

C2-H: This proton will be coupled to the two diastereotopic protons at C3. It should appear as a doublet of doublets (dd) .

-

C3, C5, C6 Protons: Each of these geminal pairs will be coupled to each other and to adjacent vicinal protons. This will result in complex multiplets, likely doublets of doublets (dd) or doublets of triplets (dt) for each distinct proton.

-

Coupling Constants (J): For a chair conformation, the magnitude of the vicinal coupling constant (³J) depends on the dihedral angle. We expect large axial-axial couplings (³Jₐₐ ≈ 8-13 Hz), and smaller axial-equatorial (³Jₐₑ ≈ 2-5 Hz) and equatorial-equatorial (³Jₑₑ ≈ 2-5 Hz) couplings. Geminal coupling (²J) in such rings is typically around 10-15 Hz.

| Proton Group | Predicted δ (ppm) | Integration | Predicted Multiplicity |

| N-CO-CH ₃ | ~ 2.1 | 3H | Singlet (s) |

| O-CH ₃ | ~ 3.7 | 3H | Singlet (s) |

| Piperazine Ring H | 2.5 - 4.8 | 7H total | Complex Multiplets |

| C2-H | 4.0 - 4.8 | 1H | Doublet of Doublets (dd) |

| NH | Variable | 1H | Broad Singlet (br s) |

The Impact of Dynamic NMR Effects

The simple prediction above assumes a single, static conformation. However, N-acylated piperazines exhibit dynamic behavior that complicates the room-temperature ¹H NMR spectrum.[3][8]

Amide Bond Rotation

The C-N bond of the acetyl group has significant double-bond character, which restricts free rotation. This creates two distinct planar conformers, or rotamers. The interconversion between these rotamers can be slow on the NMR timescale (milliseconds).

If the interconversion is slow, every proton environment will give rise to two sets of signals , one for each rotamer, with their relative integrals reflecting the population of each state. If the interconversion rate is intermediate, the signals will be significantly broadened. If the rate is fast (at high temperatures), an averaged spectrum is observed.[4][10]

Piperazine Ring Inversion

The piperazine ring preferentially adopts a chair conformation.[11] This chair can undergo inversion to an alternative chair form. This process can also be slow, leading to distinct signals for axial and equatorial protons. The presence of the bulky substituents makes one chair conformation likely more stable than the other, but the dynamic process still affects the spectrum. The energy barrier for this inversion can be determined by variable-temperature NMR experiments.[3]

Caption: A workflow for unambiguous spectral assignment.

A ¹H-¹H COSY (Correlation Spectroscopy) experiment is particularly powerful. It reveals which protons are spin-coupled to each other. For this molecule, a COSY spectrum would show a cross-peak between the C2-H proton and the C3 protons, and sequentially around the ring, confirming the connectivity and aiding in the assignment of the complex multiplets.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how conformational dynamics in solution dictate spectral appearance. While a preliminary prediction points to a set of distinct signals, the restricted rotation of the N-acetyl amide bond and the potential for slow piperazine ring inversion lead to significant spectral complexity, often manifesting as broadened or duplicated signals at room temperature. A thorough analysis, therefore, requires not only the application of standard 1D ¹H NMR but also consideration of these dynamic effects, ideally through variable-temperature studies and confirmation of proton connectivity with 2D NMR techniques like COSY. This rigorous approach ensures an accurate and complete structural characterization, a non-negotiable requirement in the field of drug discovery and development.

References

-

University College London (UCL). Chemical shifts. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

-

Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Goksu, S., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules. Available at: [Link]

-

University of Puget Sound. NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

-

AOCS. Saturated Fatty Acids and Methyl Esters. Available at: [Link]

-

ResearchGate. (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups.... Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Mestrelab. Download NMR Predict. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). Available at: [Link]

-

OpenOChem Learn. Interpreting. Available at: [Link]

-

ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available at: [Link]

-

PubChem. Methyl 1-methylpiperazine-2-carboxylate. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

Michigan State University. Proton NMR Table. Available at: [Link]

-

ResearchGate. ¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis (Table 1). Available at: [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

Doc Brown's Chemistry. PART 15.3.3 H-1 proton NMR Spectroscopy. Available at: [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

-

Bruker. Mnova Predict | Accurate Prediction. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

CAS.org. NMR Database for Faster Structural Data. Available at: [Link]

-

Ingenta Connect. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Available at: [Link]

-

Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

PROSPRE. 1 H NMR Predictor. Available at: [Link]

-

AMERICAN ELEMENTS. Methyl (R)-1-Boc-piperazine-2-carboxylate. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

-

National Institutes of Health (NIH). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

NMR Wiki. Databases. Available at: [Link]

-

Reddit. Does anyone know any database of NMR spectra?. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Acetylated Piperazine Derivatives

Introduction: The Analytical Imperative for Characterizing Acetylated Piperazine Derivatives

Piperazine and its derivatives represent a cornerstone scaffold in modern drug development, found in a vast array of therapeutic agents from antipsychotics to antivirals. The inherent basicity and reactivity of the dual nitrogen atoms within the piperazine ring make it a prime site for metabolic transformation, with N-acetylation being a common and critical pathway. This biotransformation can significantly alter a compound's pharmacological activity, solubility, and clearance profile. Consequently, the robust and unambiguous characterization of these acetylated derivatives by mass spectrometry is not merely an analytical exercise; it is a fundamental requirement for comprehensive drug metabolism studies, pharmacokinetic assessments, and the quality control of active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the mass spectrometric analysis of acetylated piperazine derivatives. Moving beyond rote protocols, we will delve into the mechanistic underpinnings of their fragmentation, the rationale behind methodological choices, and the practical insights essential for researchers, scientists, and drug development professionals. Our focus is on building a self-validating analytical approach, grounded in the principles of scientific integrity and expert experience.

Part 1: Foundational Principles of Piperazine Ring Fragmentation

Before dissecting the influence of acetylation, it is crucial to understand the inherent fragmentation patterns of the piperazine core. Under electron ionization (EI) or collision-induced dissociation (CID), the piperazine ring undergoes characteristic cleavages.

The EI mass spectrum of unsubstituted piperazine provides a clear blueprint for its fundamental fragmentation. The molecular ion ([M]•+) is readily formed, and subsequent fragmentation is dominated by the cleavage of the C-C and C-N bonds within the six-membered ring. This leads to the formation of a series of characteristic iminium and aziridinium ions. A key fragmentation pathway involves the loss of ethylene, leading to a stable fragment.

Part 2: The Influence of N-Acetylation on Mass Spectrometric Behavior

The introduction of one or two acetyl groups onto the piperazine nitrogen(s) fundamentally alters the molecule's fragmentation pathways. The acetyl group introduces an amide bond, which is a new and relatively labile site for cleavage. Furthermore, the acetyl group can influence the charge distribution within the molecule, directing fragmentation down specific pathways.

Mono-N-Acetylated Piperazine Derivatives: Key Fragmentation Pathways

For a mono-N-acetylated piperazine, the mass spectrum is a composite of fragments arising from the piperazine ring and the N-acetyl moiety. Based on established fragmentation principles of amides and cyclic amines, we can predict the following key fragmentation pathways under positive ion ESI-MS/MS or EI conditions:

-

Alpha-Cleavage to the Carbonyl Group: A primary and highly characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen. This results in the formation of a stable acylium ion. For N-acetylpiperazine, this would be the acetylium ion at m/z 43.

-

Cleavage of the Piperazine Ring: The piperazine ring itself will undergo fragmentation similar to the unsubstituted parent molecule. This often involves the opening of the ring and subsequent loss of small neutral molecules.

-

Formation of the Piperazinyl Cation: Cleavage of the N-acetyl group can also lead to the formation of a protonated piperazine or a piperazinyl radical cation, which will then fragment according to the established pathways for the piperazine ring.

The following diagram illustrates the predicted primary fragmentation pathways for mono-N-acetylated piperazine.

Caption: Predicted fragmentation of mono-N-acetylated piperazine.

Di-N,N'-Acetylated Piperazine Derivatives: A More Complex Fragmentation Landscape

The presence of two acetyl groups in N,N'-diacetylpiperazine introduces additional fragmentation possibilities and can lead to a more complex mass spectrum. The key fragmentation pathways include:

-

Sequential Loss of Acetyl Groups: A common pathway is the sequential loss of the two acetyl groups, either as neutral ketene molecules (CH₂=C=O, 42 Da) or as acetyl radicals.

-

Symmetric Cleavage of the Ring: The symmetrical nature of the molecule can lead to cleavage of the piperazine ring into two equal or near-equal fragments.

-

Formation of Acetyl-Iminium Ions: Ring opening followed by cleavage can result in the formation of various N-acetylated iminium ions.

The fragmentation of di-acetylated derivatives can be influenced by the ionization method and collision energy. At lower energies, the sequential loss of the acetyl groups may be favored, while at higher energies, more extensive ring fragmentation is likely to occur.

The following diagram illustrates the predicted primary fragmentation pathways for di-N,N'-acetylated piperazine.

A Technical Guide to Methyl 1-acetylpiperazine-2-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The piperazine scaffold is a cornerstone in the design of numerous therapeutics, owing to its unique physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1] This document will delve into the synthesis, structural elucidation, and potential applications of this specific N-acetylated piperazine derivative, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Landscape

The precise IUPAC name for the topic compound is This compound . Its structure features a piperazine ring acetylated at the N1 position, with a methyl carboxylate group at the C2 position. This substitution pattern creates a chiral center at C2.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | Methyl piperazine-2-carboxylate[2] | 1-Acetyl-4-methylpiperazine |

| Molecular Formula | C₈H₁₄N₂O₃ | C₆H₁₂N₂O₂ | C₇H₁₄N₂O |

| Molecular Weight | 186.21 g/mol | 144.17 g/mol | 142.19 g/mol |

| pKa | The pKa of the N4 nitrogen is predicted to be lower than that of the parent compound due to the electron-withdrawing effect of the N1-acetyl group. | 7.06 (for the more basic nitrogen)[3] | |

| logP | Expected to be lower than the parent compound due to the introduction of the polar acetyl group. | -0.9 | |

| Solubility | Predicted to have good aqueous solubility. | Not specified, but generally piperazine derivatives exhibit good solubility.[1] | Soluble in water. |

Note: Some properties for the title compound are predicted based on the known properties of its parent molecule and the electronic effects of the acetyl group. The acetyl group, being electron-withdrawing, is expected to decrease the basicity of the adjacent N1 nitrogen and also influence the basicity of the N4 nitrogen to a lesser extent.[3]

Strategic Synthesis: The Pathway to this compound

The synthesis of this compound is most logically achieved through the selective N-acetylation of its precursor, methyl piperazine-2-carboxylate. The differential reactivity of the two nitrogen atoms in the piperazine ring is the key to controlling the regioselectivity of this transformation.[3]

Synthetic Workflow Overview

The overall synthetic strategy involves the acylation of the more nucleophilic nitrogen atom of the piperazine ring.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol for N-Acetylation

This protocol is adapted from standard N-acylation procedures for piperazine derivatives.[3]

Objective: To synthesize this compound via selective N-acetylation of methyl piperazine-2-carboxylate.

Materials:

-

Methyl piperazine-2-carboxylate

-

Acetyl chloride

-

Triethylamine (or another non-nucleophilic base like diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperazine-2-carboxylate (1 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and to minimize side reactions.

-

Acetylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

-

Structural Elucidation through Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Acetyl Protons (CH₃): A singlet around δ 2.1 ppm. - Ester Methyl Protons (OCH₃): A singlet around δ 3.7 ppm. - Piperazine Ring Protons: A complex series of multiplets between δ 2.5 and 4.5 ppm, showing distinct signals due to the asymmetry introduced by the substituents. The protons on the carbon adjacent to the acetylated nitrogen will likely be shifted downfield. |

| ¹³C NMR | - Acetyl Carbonyl (C=O): A signal around δ 170 ppm. - Ester Carbonyl (C=O): A signal around δ 172 ppm. - Acetyl Methyl (CH₃): A signal around δ 21 ppm. - Ester Methyl (OCH₃): A signal around δ 52 ppm. - Piperazine Ring Carbons: Signals in the range of δ 40-60 ppm. |

| FT-IR | - Amide C=O Stretch: A strong absorption band around 1640 cm⁻¹. - Ester C=O Stretch: A strong absorption band around 1740 cm⁻¹. - C-N Stretch: Bands in the region of 1000-1250 cm⁻¹. - N-H Stretch (at N4): A band in the region of 3200-3400 cm⁻¹, which may be broad. |

| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z = 186.10. - Common Fragments: Loss of the methoxy group (-OCH₃, m/z = 155), loss of the carbomethoxy group (-COOCH₃, m/z = 127), and fragmentation of the piperazine ring. |

Reactivity and Derivatization Potential

This compound is a valuable intermediate due to the presence of two additional reactive sites: the secondary amine at the N4 position and the methyl ester at the C2 position.

Caption: Potential derivatization pathways for this compound.

N-Alkylation at the N4 Position

The secondary amine at the N4 position is a nucleophilic site available for further functionalization, such as alkylation.

Experimental Protocol for N-Alkylation:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like acetonitrile or DMF.

-

Base and Reagent Addition: Add a base such as potassium carbonate (2 equivalents) followed by the alkylating agent (e.g., benzyl bromide, 1.1 equivalents).

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

Workup and Purification: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by column chromatography to yield the N4-alkylated product.[3]

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistry.

Experimental Protocol for Ester Hydrolysis:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF and water.

-

Base Addition: Add an aqueous solution of a base like lithium hydroxide or sodium hydroxide (1.5 equivalents).

-

Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.

-

Workup and Purification: Once the starting material is consumed, acidify the reaction mixture with 1M HCl to protonate the carboxylate. The product can then be extracted with an organic solvent and purified.[3]

Applications in Medicinal Chemistry and Drug Discovery

The piperazine moiety is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antimicrobial, anticancer, and central nervous system effects.[5][6] The structural rigidity and basic nature of the piperazine ring allow for favorable interactions with biological targets and can improve the pharmacokinetic properties of drug candidates.[1]

This compound serves as a valuable scaffold for the synthesis of more complex molecules. The N-acetyl group can modulate the electronic properties and conformation of the piperazine ring, while the remaining functional groups provide handles for the attachment of other pharmacophoric fragments. This makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns. For instance, piperazine-2-carboxylic acid derivatives have been investigated as potential agents for Alzheimer's disease.

Conclusion

This compound, while not extensively documented as a standalone compound, represents a synthetically accessible and highly versatile building block for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the design and development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this and related N-acyl piperazine derivatives in their drug discovery endeavors.

References

-

Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available from: [Link]

-

Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]

- CN101239957A - Synthesis method of N-methylpiperazine. Google Patents.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

-

Methyl 1-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 18404484 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. ResearchGate. Available from: [Link]

- JP2001106676A - Method for producing N-acetylhomopiperazines. Google Patents.

- CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin. Google Patents.

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available from: [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Available from: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available from: [Link]

- US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

A Technical Guide to the Synthesis and Characterization of Methyl 1-acetylpiperazine-2-carboxylate

This guide provides an in-depth exploration of Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct public data for this specific molecule, this document focuses on its logical synthesis from commercially available precursors and the requisite analytical methodologies for its thorough characterization. The principles and protocols outlined herein are grounded in established organic chemistry and are supported by data from closely related analogs, offering a robust framework for researchers and drug development professionals.

Introduction and Strategic Rationale